molecular formula C7H17NO2S B2904083 2,3,3-Trimethylbutane-1-sulfonamide CAS No. 1849208-88-3

2,3,3-Trimethylbutane-1-sulfonamide

Cat. No.: B2904083
CAS No.: 1849208-88-3
M. Wt: 179.28
InChI Key: BEZNNDHIMNBMSY-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutane-1-sulfonamide is an organosulfur compound with the molecular formula C₇H₁₇NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a branched alkyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbutane-1-sulfonamide typically involves the reaction of 2,3,3-trimethylbutane-1-amine with a sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2,3,3-Trimethylbutane-1-amine and a sulfonyl chloride (e.g., methanesulfonyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The amine is dissolved in an appropriate solvent (e.g., dichloromethane), and the sulfonyl chloride is added dropwise with stirring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

    Hydrolysis: Formation of amines and sulfonic acids.

Scientific Research Applications

2,3,3-Trimethylbutane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbutane-1-sulfonamide involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethylbutane-1-sulfonamide is unique due to its branched alkyl chain, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2,3,3-trimethylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2S/c1-6(7(2,3)4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZNNDHIMNBMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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